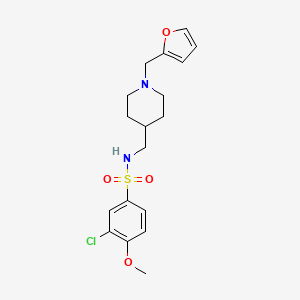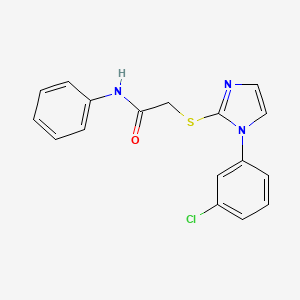
2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a heterocyclic amide derivative that is not directly described in the provided papers. However, similar compounds with chlorophenyl-imidazole moieties and acetamide groups have been synthesized and studied for their structural and biological properties. These compounds are of interest due to their potential biological activities, including antimicrobial and antioxidant properties .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of an activated acid with an amine or nitrile to form the corresponding amide. For instance, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was achieved by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . Similarly, the synthesis of 2-chloro-N-phenylacetamide involved the use of 2-chloroacetamide as a building block . These methods could potentially be adapted to synthesize the compound of interest by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single crystal X-ray diffraction. For example, the crystal structure of 2-(4-Chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one showed that the imidazole ring is almost perpendicular to the phenyl ring . Such structural analyses provide insights into the conformation and geometry of the molecules, which are crucial for understanding their reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be explored through computational methods like density functional theory (DFT). The study of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide included Fukui function analysis to examine its interactions with DNA bases . These analyses help predict how the compound might interact with biological molecules, which is essential for designing drugs with specific activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogen atoms and hydrogen bonding capabilities can affect these properties significantly. For instance, the crystal packing in the structure of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide is stabilized by hydrogen bonds , which could influence its solubility and melting point. Understanding these properties is important for the development of pharmaceutical formulations.
Scientific Research Applications
Anticonvulsant Activity
Research has identified certain derivatives of 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide as potent anticonvulsants. A study by Aktürk et al. (2002) synthesized various derivatives with substitutions on the N-phenyl ring, finding that 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide exhibited significant anticonvulsant activity against seizures induced by maximal electroshock (MES) (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Anticancer Activities
Another important application is in the development of anticancer agents. Duran and Demirayak (2012) synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives and evaluated their anticancer activities. Their study showed that compounds 7, 13, and 23 had reasonable anticancer activity against a panel of 60 different human tumor cell lines, with high activity against melanoma-type cell lines (Duran & Demirayak, 2012).
Antibacterial Agents
Compounds derived from this compound have also shown promise as antibacterial agents. Ramalingam et al. (2019) synthesized derivatives that exhibited significant antibacterial activity, highlighting the potential of these compounds in combating bacterial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Corrosion Inhibition
Furthermore, these compounds have been explored for their corrosion inhibition properties. Rouifi et al. (2020) synthesized heterocyclic benzimidazole derivatives, including those related to this compound, and evaluated their effectiveness in protecting carbon steel in acidic environments. Their study found these compounds to be effective corrosion inhibitors, with the potential to extend the lifespan of metal structures in corrosive environments (Rouifi et al., 2020).
Safety and Hazards
properties
IUPAC Name |
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c18-13-5-4-8-15(11-13)21-10-9-19-17(21)23-12-16(22)20-14-6-2-1-3-7-14/h1-11H,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTILNOONYUPHAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-aminophenyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol](/img/structure/B2508567.png)
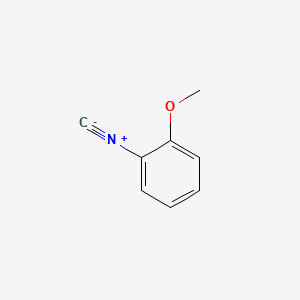
![1-(Diethoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B2508571.png)

![6-(1H-1,2,4-triazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2508575.png)
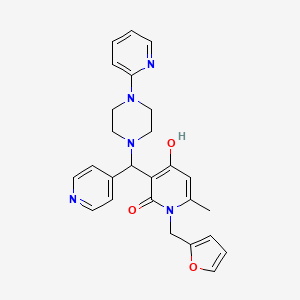

![2-[5-amino-3-(4-propylphenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2508580.png)
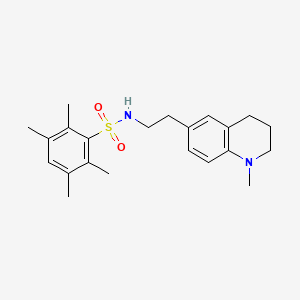


![8-(3,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2508586.png)
![4-(3-allyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2508587.png)
